molecular formula C35H48N8O11S B094558 28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone CAS No. 17466-45-4

28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone

Cat. No.: B094558
CAS No.: 17466-45-4
M. Wt: 788.9 g/mol
InChI Key: KPKZJLCSROULON-QKGLWVMZSA-N
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Description

28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone is a bicyclic heptapeptide toxin found in the death cap mushroom (Amanita phalloides). It is known for its ability to bind and stabilize filamentous actin (F-actin), preventing the depolymerization of actin fibers. This property makes phalloidin a valuable tool in cell biology and microscopy for visualizing actin filaments .

Mechanism of Action

Target of Action

Phalloidin is a highly selective bicyclic peptide that targets actin filaments , also known as F-actin . Actin filaments are a part of the cytoskeleton and form the specific morphology of various cells . They are found in many different species of animals and plants .

Mode of Action

Phalloidin functions by binding and stabilizing filamentous actin (F-actin) . This binding effectively prevents the depolymerization of actin fibers . It suspends the structural changes in actin, likely influencing its interaction with actin-binding proteins .

Biochemical Pathways

The primary biochemical pathway affected by phalloidin is the polymerization of actin . Actin undergoes structural transitions during polymerization, ATP hydrolysis, and subsequent release of inorganic phosphate . Phalloidin suspends these structural changes in actin, likely influencing its interaction with actin-binding proteins .

Pharmacokinetics

It is known that phalloidin is a chemically unchanged compound . It is also known that phalloidin is pH sensitive: at elevated pH, a key thioether bridge is cleaved, and the phalloidin loses its affinity for actin .

Result of Action

The result of phalloidin’s action is the stabilization of actin filaments. This stabilization prevents the depolymerization of actin fibers, effectively preserving the structure of the actin filaments . This can have significant effects on cell morphology and function, as actin filaments play a crucial role in many cellular processes .

Action Environment

The action of phalloidin can be influenced by environmental factors such as pH. As mentioned earlier, phalloidin is pH sensitive, and its affinity for actin can be reduced at elevated pH levels . Additionally, the presence of other actin-binding proteins in the cellular environment can influence the action of phalloidin .

Biochemical Analysis

Biochemical Properties

Phalloidin plays a crucial role in biochemical reactions by binding specifically to F-actin, thereby stabilizing actin filaments and preventing their depolymerization . This interaction is highly selective and tight, making phalloidin an essential reagent for visualizing actin filaments in microscopy. Phalloidin interacts with actin-binding proteins, influencing their ability to bind to F-actin and affecting the overall dynamics of the actin cytoskeleton .

Cellular Effects

Phalloidin has significant effects on various types of cells and cellular processes. By stabilizing actin filaments, phalloidin influences cell motility, shape, and division . It affects cell signaling pathways by altering the dynamics of the actin cytoskeleton, which is crucial for signal transduction. Phalloidin also impacts gene expression and cellular metabolism by modulating the structure and function of the cytoskeleton .

Molecular Mechanism

The molecular mechanism of phalloidin involves its binding to F-actin, which stabilizes the actin filaments and prevents their depolymerization . This binding interaction is highly specific and occurs at a site on the actin filament that is distinct from other actin-binding proteins. Phalloidin’s stabilization of actin filaments influences the binding of other proteins to F-actin, thereby affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phalloidin can change over time. Phalloidin is relatively stable and does not degrade quickly, making it suitable for long-term studies of actin dynamics . Prolonged exposure to phalloidin can lead to alterations in cellular function, as the continuous stabilization of actin filaments can disrupt normal cellular processes .

Dosage Effects in Animal Models

The effects of phalloidin vary with different dosages in animal models. At low doses, phalloidin can be used to study actin dynamics without causing significant toxicity . At high doses, phalloidin can be toxic and cause adverse effects, such as liver damage and disruption of cellular function . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Phalloidin is involved in metabolic pathways related to actin dynamics. It interacts with enzymes and cofactors that regulate actin polymerization and depolymerization . By stabilizing actin filaments, phalloidin affects metabolic flux and the levels of metabolites associated with the cytoskeleton .

Transport and Distribution

Phalloidin is transported and distributed within cells and tissues primarily through its interaction with actin filaments . It binds to F-actin in the liver, causing cholestatic hepatotoxicity . The distribution of phalloidin is influenced by transporters and binding proteins that facilitate its localization to specific cellular compartments .

Subcellular Localization

Phalloidin is localized to the cytoskeleton, specifically binding to F-actin . This subcellular localization is crucial for its activity and function, as it allows phalloidin to stabilize actin filaments and influence cellular processes. The targeting of phalloidin to specific compartments is mediated by its high affinity for F-actin and the presence of targeting signals that direct it to the cytoskeleton .

Preparation Methods

28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone is typically isolated from the death cap mushroom. The synthetic preparation of phalloidin involves complex peptide synthesis techniques. The process includes the formation of a cysteine-tryptophan linkage to create the bicyclic structure. Industrial production methods are not commonly used due to the complexity and cost of synthesis .

Chemical Reactions Analysis

28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can break the disulfide bonds within the molecule.

    Substitution: this compound can undergo substitution reactions, particularly at the amino acid residues. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.

Scientific Research Applications

28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone is often compared with other actin-stabilizing compounds such as:

This compound’s unique ability to bind tightly and specifically to F-actin makes it a valuable tool in research, despite its lack of membrane permeability.

Properties

CAS No.

17466-45-4

Molecular Formula

C35H48N8O11S

Molecular Weight

788.9 g/mol

IUPAC Name

(1S,14R,18S,20S,23S,28S,31S,34R)-28-[(2R)-2,3-dihydroxy-2-methylpropyl]-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone

InChI

InChI=1S/C35H48N8O11S/c1-15-27(47)38-22-10-20-19-7-5-6-8-21(19)41-33(20)55-13-24(34(53)43-12-18(46)9-25(43)31(51)37-15)40-32(52)26(17(3)45)42-28(48)16(2)36-30(50)23(39-29(22)49)11-35(4,54)14-44/h5-8,15-18,22-26,41,44-46,54H,9-14H2,1-4H3,(H,36,50)(H,37,51)(H,38,47)(H,39,49)(H,40,52)(H,42,48)/t15-,16-,17-,18-,22-,23-,24-,25-,26+,35+/m0/s1

InChI Key

KPKZJLCSROULON-QKGLWVMZSA-N

SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CO)O)C)[C@H](C)O

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O

Appearance

Assay:≥98%A crystalline solid

melting_point

MAXIMUM ABSORPTION (WATER): 295 NM (E= 0.597, 1%, 1 CM);  MELTING POINT: 280-282 °C /HEXAHYDRATE/

17466-45-4

physical_description

White solid;  [MSDSonline]

Pictograms

Acute Toxic

solubility

SOLUBILITY IN WATER: O.5% AT 0 °C;  MUCH MORE SOLUBLE IN HOT WATER;  FREELY SOLUBLE IN METHANOL, ETHANOL, BUTANOL, PYRIDINE /HEXAHYDRATE/

Synonyms

A name could not be generated for this structure.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
Reactant of Route 2
28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
Reactant of Route 3
28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
Reactant of Route 4
28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
Reactant of Route 5
28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
Reactant of Route 6
28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone
Customer
Q & A

A: Phalloidin exhibits high specificity for filamentous actin (F-actin) over monomeric G-actin. [] It binds tightly to F-actin, stabilizing the filamentous structure by preventing depolymerization. [, , ] This binding occurs with a stoichiometry of one phalloidin molecule per two actin subunits. [] The stabilization of F-actin by phalloidin has various downstream effects, depending on the cell type and concentration used. Some of these effects include:

  • Inhibition of cellular processes: Phalloidin can inhibit processes that rely on actin dynamics, such as cell motility, cytokinesis, and endocytosis. [, , , ]
  • Morphological changes: Phalloidin can induce morphological changes in cells by altering the organization and distribution of actin filaments. [, , ]
  • Changes in intracellular signaling: By affecting the actin cytoskeleton, phalloidin can indirectly modulate intracellular signaling pathways. [, , ]

A: Phalloidin is a bicyclic heptapeptide belonging to the phallotoxin family, which are toxins isolated from the death cap mushroom (Amanita phalloides). []

  • Molecular formula: C35H48N8O11S []
  • Molecular weight: 788.85 g/mol []
  • Spectroscopic data: Phalloidin exhibits characteristic ultraviolet (UV) absorption and circular dichroism (CD) spectra. These spectra can be used to study its conformation and interaction with F-actin. [, ]

A: Phalloidin is a relatively stable compound. It is soluble in methanol and dimethyl sulfoxide (DMSO), but less soluble in water. [] Its stability allows for its use in various experimental settings, including:

  • Live-cell imaging: Fluorescently labeled phalloidin derivatives, such as phalloidin-rhodamine, are widely used to visualize F-actin in live and fixed cells. [, , , , ]
  • In vitro studies: Phalloidin is used in biochemical assays to stabilize F-actin and study actin-binding proteins. [, , ]
  • Electron microscopy: Phalloidin conjugated to gold particles is used for the ultrastructural localization of F-actin in electron microscopy studies. []

A: Phalloidin is not known to possess any catalytic properties and is not used in catalysis. Its primary mode of action is through binding and stabilization of F-actin, not through enzymatic activity. []

A: Yes, computational studies have been used to understand the structure-activity relationship (SAR) of phalloidin and its analogues. Molecular modeling and docking studies have provided insights into the interaction of phalloidin with F-actin. [] These studies help to explain the structural features important for phalloidin's binding affinity and biological activity.

A: Modifications to the phalloidin structure can significantly affect its activity, potency, and selectivity. [] For instance:

  • Changes in chirality: Inversion of chirality at specific amino acid residues can lead to a complete loss of toxicity. []
  • Modifications to the bridging thioether unit: Changes in the thioether bridge connection can also result in significant structural changes and a complete loss of activity. []

A: Phalloidin is a potent toxin. [] While it is not specifically regulated as a hazardous substance, standard laboratory safety procedures for handling toxins should be followed. This includes wearing appropriate personal protective equipment, working in a well-ventilated area, and avoiding ingestion, inhalation, or skin contact.

A: While phalloidin is a potent toxin, its use as a therapeutic agent is limited due to its toxicity and lack of cell permeability. [] Consequently, there is limited information available regarding its ADME properties and in vivo activity and efficacy for therapeutic purposes.

A: Phalloidin is a potent toxin that primarily targets the liver. [, , ] Its toxicity stems from its ability to bind and stabilize F-actin, leading to a disruption of cellular processes that rely on actin dynamics.

ANone: Due to its toxicity and lack of therapeutic application, there is limited research on biomarkers and diagnostics related to phalloidin.

ANone: Various analytical techniques are used to study phalloidin, including:

  • Spectroscopy: UV-Vis spectroscopy and fluorescence spectroscopy are used to quantify phalloidin and its conjugates. [, ]
  • Chromatography: High-performance liquid chromatography (HPLC) can be used to separate and quantify phalloidin and its derivatives. []
  • Microscopy: Fluorescence microscopy is widely used to visualize phalloidin-labeled F-actin in cells. [, , , , ]
  • Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to analyze the purity of phalloidin preparations and to study its interaction with actin. []

A: The discovery and characterization of phalloidin and other phallotoxins from the death cap mushroom marked a significant milestone in understanding the biology of actin. [] Key milestones include:

  • Isolation and characterization: Phalloidin was first isolated and characterized from the death cap mushroom in the mid-20th century. []
  • Elucidation of its mechanism of action: Subsequent research revealed its specific binding to F-actin and its ability to stabilize actin filaments. [, , ]
  • Development of fluorescent derivatives: The development of fluorescently labeled phalloidin derivatives revolutionized the study of the actin cytoskeleton, allowing for visualization of F-actin in live and fixed cells. [, , , , ]

ANone: Phalloidin research has fostered collaborations across various disciplines, including:

  • Cell biology: Phalloidin is an indispensable tool for studying actin dynamics, cell motility, and cytoskeletal organization in various cell types. [, , ]
  • Developmental biology: Phalloidin helps to visualize and understand the role of the actin cytoskeleton during embryonic development. []
  • Neurobiology: Phalloidin is used to investigate the role of actin in neuronal growth, synapse formation, and synaptic vesicle trafficking. [, ]
  • Biophysics: Phalloidin serves as a model system for studying protein-protein interactions and the biophysical properties of actin filaments. [, ]
  • Biomaterials: Researchers are exploring the use of phalloidin and its derivatives for developing biocompatible materials with controlled mechanical properties. []

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